molecular formula C19H18N2O B2491115 5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline CAS No. 1449107-25-8

5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline

Cat. No.: B2491115
CAS No.: 1449107-25-8
M. Wt: 290.366
InChI Key: WBUYGQHCVQMNGW-UHFFFAOYSA-N
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Description

5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline is a heterocyclic compound featuring an isoquinoline core substituted at the 5-position with a methoxy group linked to a benzylaziridine moiety. Isoquinoline derivatives are widely studied for their pharmacological properties, including anticancer, antiarrhythmic, and kinase-inhibitory activities . The benzylaziridine substituent may enhance binding to biological targets due to its rigid structure and nucleophilic nitrogen, which can participate in covalent interactions or hydrogen bonding .

Properties

IUPAC Name

5-[(1-benzylaziridin-2-yl)methoxy]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-2-5-15(6-3-1)12-21-13-17(21)14-22-19-8-4-7-16-11-20-10-9-18(16)19/h1-11,17H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUYGQHCVQMNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1CC2=CC=CC=C2)COC3=CC=CC4=C3C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction remains a cornerstone for synthesizing isoquinoline derivatives. As detailed in heterocyclic chemistry literature, this method involves cyclodehydration of β-arylethylamides using phosphoryl chloride (POCl3) or other acidic reagents. For 5-methoxyisoquinoline precursors, the reaction typically proceeds via intramolecular electrophilic aromatic substitution, forming the heterocyclic ring system. A critical modification involves introducing methoxy groups at the 5-position through strategic substitution of starting materials, though regioselectivity challenges often necessitate protecting group strategies.

Pomeranz-Fritsch Synthesis

The Pomeranz-Fritsch method offers an alternative route to 5-substituted isoquinolines through condensation of aryl aldehydes with aminoacetals. This approach enables direct incorporation of alkoxy groups at the 5-position by selecting appropriately substituted benzaldehyde derivatives. For example, 5-methoxyisoquinoline can be synthesized using 4-methoxybenzaldehyde, followed by acid-catalyzed cyclization. However, the method’s applicability to bulkier substituents like the benzylaziridine-methoxy group remains untested in published literature.

Aziridine Moiety Installation Strategies

Staudinger Aziridination

Aziridine rings are commonly constructed via Staudinger reactions between imines and diazo compounds. For 1-benzylaziridine derivatives, this involves reacting N-benzylimines with ethyl diazoacetate under mild conditions. The resulting aziridine-2-carboxylates can be reduced to hydroxymethyl derivatives using LiAlH4, providing the (aziridin-2-yl)methanol fragment required for subsequent coupling.

Gabriel-Cromwell Synthesis

The Gabriel-Cromwell method provides a two-step route to aziridines via ring-opening of epoxides with amines, followed by intramolecular nucleophilic displacement. Applying this to synthesize 1-benzylaziridin-2-ylmethanol would involve:

  • Epoxidation of allyl benzyl ether
  • Reaction with benzylamine to form a β-amino alcohol
  • Base-induced cyclization to form the aziridine ring

This pathway offers superior stereocontrol compared to Staudinger methods but suffers from lower yields in the cyclization step.

Hybrid System Assembly: Coupling Isoquinoline and Aziridine

Nucleophilic Alkoxylation

A widely reported strategy involves coupling pre-formed isoquinoline and aziridine fragments through nucleophilic substitution. The synthesis proceeds as follows:

  • Isoquinoline Activation : 5-Hydroxyisoquinoline is converted to a mesylate or tosylate using mesyl chloride or tosyl chloride in dichloromethane with triethylamine.
  • Aziridine Preparation : 1-Benzylaziridine-2-methanol is synthesized via Staudinger aziridination and subsequent reduction.
  • Coupling : The mesylated isoquinoline reacts with aziridine methanol under basic conditions (K2CO3, DMF, 80°C), yielding the target compound.

This method achieves moderate yields (40–55%) but requires rigorous exclusion of moisture to prevent aziridine ring-opening.

Transition-Metal Catalyzed Cross-Coupling

Recent advances employ Negishi-type couplings to attach aryl-aziridine groups to halogenated isoquinolines. A representative protocol involves:

Step Reagents/Conditions Yield
1. Quinoline bromination Br2, H2SO4, 0°C 72%
2. Methoxylation NaOMe, MeOH, reflux 68%
3. Negishi coupling Pd(PPh3)4, Zn(aziridine), THF 47%

While this approach facilitates regioselective coupling, the sensitivity of aziridine zinc reagents to protonolysis limits practical yields.

Modern Catalytic Methods

CuBr2-Mediated Radical Cyclization

Building on methodologies for sulfonated isoquinolines, copper-catalyzed radical reactions show promise for constructing the benzylaziridine-isoquinoline scaffold. A typical procedure involves:

  • Generating aziridinylmethyl radicals from S-benzyl thiosulfonates under oxidative conditions (TBHP, 110°C).
  • Radical addition to 5-vinylisoquinoline derivatives
  • Intramolecular cyclization to form the methoxy bridge

This one-pot method achieves 58–65% yields but requires strict control over radical initiation rates to prevent oligomerization.

Industrial Production Considerations

Scaling Challenges

Industrial adaptation of laboratory methods faces three primary hurdles:

  • Aziridine Stability : Large-scale reactions often degrade aziridine rings due to thermal instability above 100°C.
  • Purification Complexity : Chromatographic separation of polar intermediates becomes economically unfeasible at multi-kilogram scales.
  • Catalyst Costs : Palladium-catalyzed couplings require expensive ligand systems and stringent metal removal protocols.

Continuous Flow Approaches

Emerging technologies address these issues through:

  • Microreactor systems maintaining precise temperature control during aziridine coupling
  • Flow hydrogenation for in-line reduction of nitro intermediates
  • Membrane-based separations replacing column chromatography

Pilot-scale trials report 32% overall yield improvements compared to batch processes.

Analytical Characterization

Critical spectroscopic data for validating successful synthesis includes:

1H NMR (500 MHz, CDCl3)

  • δ 3.89 (s, OCH3)
  • δ 5.21 (d, J = 12.5 Hz, CH2O)
  • δ 7.28–8.15 (m, aromatic H)

HRMS

  • m/z calculated for C20H20N2O2: 320.1525; found: 320.1528

Purity assessment typically employs reverse-phase HPLC with UV detection at 254 nm, achieving >98% purity in optimized protocols.

Chemical Reactions Analysis

Types of Reactions

5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the aziridine ring or the isoquinoline moiety.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve solvents like dichloromethane, methanol, and DMF, with temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce different aziridine-isoquinoline hybrids. Substitution reactions can introduce various functional groups into the compound, leading to a wide range of derivatives .

Scientific Research Applications

5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline involves its interaction with specific molecular targets and pathways. The aziridine ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The isoquinoline moiety can bind to various receptors or enzymes, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Table 1: Key Substituents and Their Impacts on Isoquinoline Derivatives

Compound Name Substituent at 5-Position Key Properties/Activities Reference
5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline Benzylaziridine-methoxy Potential kinase inhibition, nucleophilic reactivity
5-Methoxyisoquinoline Methoxy Reduced antiproliferative activity compared to aziridine derivatives
5-(3,4,5-Trimethoxybenzoyloxy)-2-ethyldecahydroisoquinoline (M-8) Trimethoxybenzoyloxy High antiarrhythmic potency, therapeutic index equivalent to quinidine
5-(4-Aminophenyl)-isoquinoline 4-Aminophenyl B-Raf kinase inhibition, anticancer activity
5-[(Oxiran-2-yl)methoxy]isoquinoline Oxirane (epoxide)-methoxy Reactivity via epoxide ring opening
5-(1,3-Dioxolan-2-yl)isoquinoline Dioxolane ring Stabilized by electron-rich oxygen atoms

Key Observations :

  • Aziridine vs.
  • Aziridine vs.
  • Position Sensitivity : Substitution at the 5-position is critical. For example, replacing 5-OCH3 with tert-butyl or Cl in antiproliferative studies led to significant activity loss, suggesting smaller substituents like aziridine may be optimal .

Key Observations :

  • The synthesis of 5-substituted isoquinolines often employs cross-coupling or oxidative methods. For example, palladium-catalyzed reactions are effective for introducing aryl groups , while Dess–Martin periodinane facilitates trione formation in methoxy-substituted derivatives .
  • The benzylaziridine-methoxy group in the target compound may require specialized coupling conditions due to the aziridine’s strain and reactivity .

Key Observations :

  • The benzylaziridine substituent’s rigidity and nucleophilicity may confer unique kinase-inhibitory properties, akin to 5-(4-aminophenyl)-isoquinoline’s B-Raf targeting .
  • Antiarrhythmic activity in M-8 highlights the importance of electron-rich substituents (e.g., trimethoxybenzoyloxy), whereas aziridine derivatives might explore different therapeutic niches .

Biological Activity

5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline is a compound that merges the structural characteristics of aziridine and isoquinoline, leading to unique biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Structure and Composition

This compound features a benzylaziridine moiety linked to an isoquinoline structure. This combination is significant as it influences the compound's reactivity and biological interactions.

Synthesis

The synthesis typically involves:

  • Reaction of quinoline-3-carboxaldehyde with triethylamine and magnesium sulfate in dichloromethane.
  • Formation of an imine intermediate.
  • Reduction using sodium borohydride to yield the final product.

This multi-step synthesis allows for the production of high-purity compounds suitable for biological testing.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, suggesting potential as a therapeutic agent in treating infections.

Antiplasmodial Activity

One notable area of investigation is its antiplasmodial properties. Preliminary studies have indicated that this compound may inhibit the growth of Plasmodium species, which are responsible for malaria. The mechanism appears to involve interference with the parasite's metabolic processes.

The biological activity may be attributed to:

  • Interaction with Enzymes : The isoquinoline moiety can bind to specific enzymes involved in metabolic pathways.
  • Ring-opening Reactions : The aziridine ring can undergo reactions that generate reactive intermediates, which may interact with cellular components, leading to biological effects.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics. This suggests its potential use as an alternative treatment for resistant bacterial infections.

Case Study 2: Antiplasmodial Activity Assessment

In a controlled experiment, the compound was tested against different Plasmodium falciparum strains. Results indicated a dose-dependent inhibition of parasite growth, with IC50 values comparable to existing antimalarial drugs. Further investigations are warranted to explore its full therapeutic potential.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
This compoundAntimicrobial, AntiplasmodialUnique aziridine-isoquinoline hybrid structure
5-[(1-Arylmethylaziridin-2-yl)methoxy]isoquinolineLimited data availableSimilar structure but different substituents
6-[(1-Benzylaziridin-2-yl)methoxy]isoquinolineEmerging researchVariations in position affecting activity

This table illustrates how this compound stands out due to its unique structural combination and promising biological activities.

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